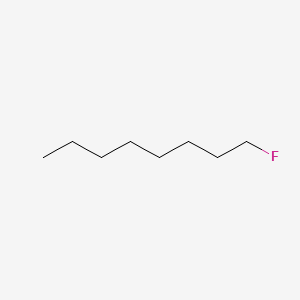
1-Fluorooctane
概要
説明
1-Fluorooctane is a chemical compound that undergoes C-F bond-cleavage reaction with phenyl magnesium chloride to give n-octylbenzene . It also reacts rapidly with trimethylsilyl iodide to give corresponding octyl iodides and trimethylsilyl fluoride .
Synthesis Analysis
The synthesis of 1-Fluorooctane involves a C-F bond-cleavage reaction with phenyl magnesium chloride to produce n-octylbenzene . It also reacts rapidly with trimethylsilyl iodide to yield corresponding octyl iodides and trimethylsilyl fluoride .Molecular Structure Analysis
The molecular formula of 1-Fluorooctane is C8H17F . It has a molecular weight of 132.22 g/mol . The InChIKey of 1-Fluorooctane is DHIVLKMGKIZOHF-UHFFFAOYSA-N .Chemical Reactions Analysis
1-Fluorooctane undergoes a reaction with phenyl magnesium chloride, resulting in a C-F bond-cleavage . It also reacts rapidly with trimethylsilyl iodide to produce corresponding octyl iodides and trimethylsilyl fluoride .Physical And Chemical Properties Analysis
1-Fluorooctane has a molecular weight of 132.221 g/mol . Its molecular formula is C8H17F .科学的研究の応用
Chemical Synthesis
1-Fluorooctane can undergo C-F bond-cleavage reaction with phenyl magnesium chloride to produce n-octylbenzene . This reaction is significant in the field of organic synthesis where the transformation of one functional group to another is often required.
Production of Octyl Iodides
1-Fluorooctane reacts rapidly with trimethylsilyl iodide to give corresponding octyl iodides and trimethylsilyl fluoride . Octyl iodides are used in a variety of chemical reactions, including as a precursor for other organic compounds.
Molecular Probe
1-Fluorooctane has been used as a molecular probe in evaluations of gas chromatographic stationary phases consisting of bromo- and chloro-derivatives of a C78 branched alkane . This application is crucial in the field of analytical chemistry, particularly in the development and testing of new chromatographic methods.
Material Properties Research
The physical properties of 1-Fluorooctane, such as its boiling point and density , make it a useful compound in research related to material properties. Its behavior under different conditions can provide insights into the properties of similar compounds.
作用機序
Target of Action
1-Fluorooctane is a non-polar compound that primarily targets other non-polar substances . Its mechanism of action involves forming weak intermolecular forces with these substances, enabling the dissolution and manipulation of these compounds in various chemical processes .
Mode of Action
1-Fluorooctane undergoes a C-F bond-cleavage reaction with phenyl magnesium chloride to give n-octylbenzene . It also reacts rapidly with trimethylsilyl iodide to give corresponding octyl iodides and trimethylsilyl fluoride .
Result of Action
The molecular and cellular effects of 1-Fluorooctane’s action are largely dependent on the specific non-polar targets it interacts with. For instance, its reaction with phenyl magnesium chloride results in the formation of n-octylbenzene , which could have various effects depending on the context of the reaction.
Action Environment
Environmental factors such as temperature, pH, and the presence of other non-polar substances can influence the action, efficacy, and stability of 1-Fluorooctane. For example, its reactivity with trimethylsilyl iodide is described as rapid , suggesting that it may be sensitive to changes in temperature or other conditions that affect reaction rates.
Safety and Hazards
将来の方向性
Polyfluorinated compounds (PFCs), such as perfluorooctane sulfonate (PFOS), perfluorooctanoic acid (PFOA), and an increasing number of other related compounds are growing in interest and concern as more is learned about these ubiquitous anthropogenic substances . Many of these compounds can be toxic, and they are regularly found in the blood of animals and humans worldwide . A great deal of research has been conducted in this area, but a surprising amount remains unknown about their distribution in the environment and how people ultimately become exposed . The utility of these compounds seems to ensure their continued use in one form or another for the foreseeable future, presenting a long-term challenge to scientists, industry leaders, and public health officials worldwide .
特性
IUPAC Name |
1-fluorooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17F/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIVLKMGKIZOHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196787 | |
| Record name | Octane, 1-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluorooctane | |
CAS RN |
463-11-6 | |
| Record name | 1-Fluorooctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=463-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octyl fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-FLUOROOCTANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62037 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octane, 1-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-fluorooctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.668 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTYL FLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JW9M3F8RW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 1-fluorooctane be synthesized using readily available fluorinating agents?
A1: While traditional methods for synthesizing organofluorine compounds often rely on harsh reagents, recent research has explored milder alternatives. One study demonstrated the synthesis of 1-fluorooctane through the deoxyfluorination of 1-octanol using 2,2-difluoroimidazolidine derivatives. [] These derivatives, in turn, were generated by activating sulfur hexafluoride (SF6) with N-heterocyclic carbenes (NHCs). [] This innovative approach offers a potentially more sustainable pathway for 1-fluorooctane production.
Q2: Beyond its use as a synthetic building block, does 1-fluorooctane have any other applications?
A2: Interestingly, 1-fluorooctane plays a role in investigating the reactivity of other fluorinated compounds. For example, it was observed as a byproduct in the photocatalytic trifluoromethylation of arenes using the greenhouse gas SF5CF3 and an iridium-based catalyst. [] The formation of 1-fluorooctane in this reaction suggests the involvement of sulfur tetrafluoride (SF4) as an intermediate species. [] This finding sheds light on the degradation pathway of SF5CF3 and highlights the potential of utilizing such fluorinated gases as trifluoromethyl sources.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-[4-[acetyl(methyl)amino]anilino]-4-oxobut-2-enoic acid](/img/structure/B1361276.png)
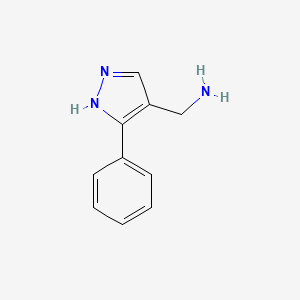
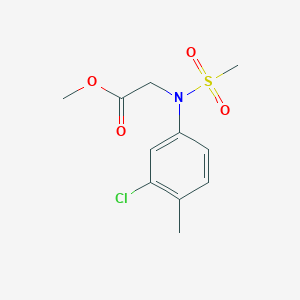
![1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1361288.png)
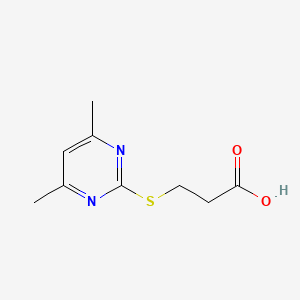
![(2E)-3-[N-(3,5-dimethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1361292.png)
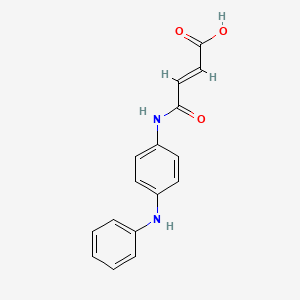
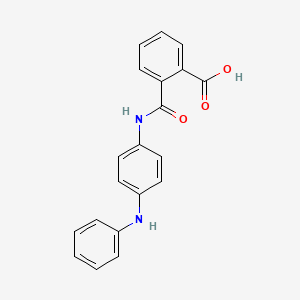
![2-[(4-Acetamidophenyl)carbamoyl]benzoic acid](/img/structure/B1361297.png)
![2-[(2-Methyl-3-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B1361299.png)
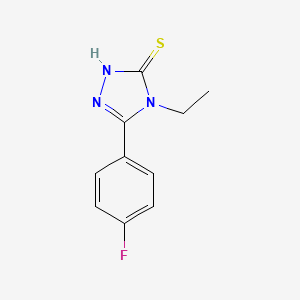


![5-[(3-Methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1361307.png)